molecular formula C14H18ClN3O4S B12962978 (6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine

(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine

Cat. No.: B12962978
M. Wt: 359.8 g/mol
InChI Key: WEDLLGKYPHWHLY-BDAKNGLRSA-N
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Description

(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylsulfonyl group, and a chlorinated oxazine ring system. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

The synthesis of (6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopropyl intermediate, followed by the introduction of the methylsulfonyl group. The final steps involve the formation of the oxazine ring and chlorination. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorinated oxazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, (6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine stands out due to its unique combination of functional groups and structural features. Similar compounds may include other chlorinated oxazines, cyclopropyl-containing molecules, and methylsulfonyl derivatives. The uniqueness of this compound lies in its specific arrangement of these groups, which imparts distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its complex structure and diverse reactivity make it a valuable tool for chemists, biologists, and researchers exploring new applications and mechanisms of action.

Properties

Molecular Formula

C14H18ClN3O4S

Molecular Weight

359.8 g/mol

IUPAC Name

(10S,14R)-4-chloro-14-methyl-6-(1-methylsulfonylcyclopropyl)-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene

InChI

InChI=1S/C14H18ClN3O4S/c1-8-5-21-6-9-7-22-10-11(14(3-4-14)23(2,19)20)16-13(15)17-12(10)18(8)9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1

InChI Key

WEDLLGKYPHWHLY-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C4(CC4)S(=O)(=O)C)Cl

Canonical SMILES

CC1COCC2N1C3=NC(=NC(=C3OC2)C4(CC4)S(=O)(=O)C)Cl

Origin of Product

United States

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